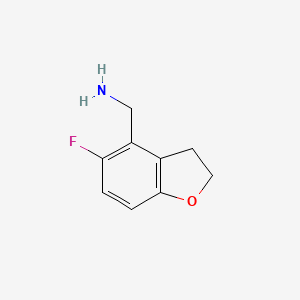

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine

Overview

Description

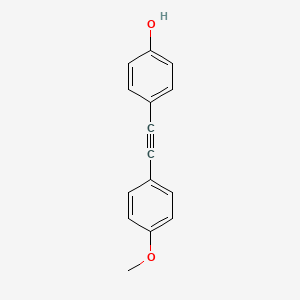

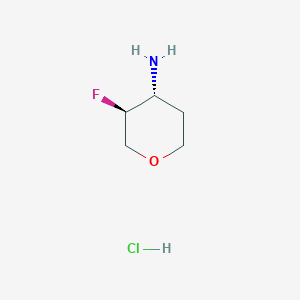

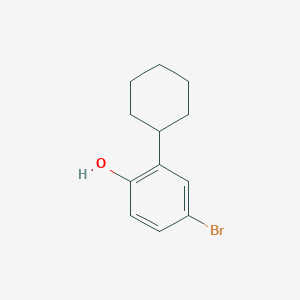

“(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine” is a chemical compound with the molecular formula C9H10FNO . It is a derivative of benzofuran, a heterocyclic compound that contains a benzene ring fused to a furan ring .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H10FNO . The compound has a molecular weight of 167.18 g/mol .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

1. As a Biased Agonist for Serotonin 5-HT1A Receptors

(Sniecikowska et al., 2019) explored derivatives of methanamine, particularly focused on their role as biased agonists of serotonin 5-HT1A receptors. These compounds showed potential as antidepressants due to their robust antidepressant-like activity and selectivity. The research highlighted their signal transduction abilities and favorable drug-like properties, making them promising candidates for treating depression.

2. In Analytical Biochemistry for Amino Acid Detection

(Watanabe & Imai, 1981) utilized a related compound, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, for the high-performance liquid chromatography of amino acids. This method provided sensitive detection and was particularly effective for amino acids like proline and hydroxyproline, indicating the potential for methanamine derivatives in precise biochemical analyses.

3. Potential Anti-Parkinsonian Agents

The study by (Danzin et al., 1989) explored alpha-silyl amines, including benzyl-dimethyl-silyl-methanamine and its derivatives, as inhibitors of rat brain MAO-B. These compounds showed selective and potent inhibition, indicating their potential as a new family of anti-Parkinsonian agents.

4. In Synthesizing Novel Chemical Compounds

(Moreno-Fuquen et al., 2019) conducted a study on the synthesis of fluorine-containing compounds, including derivatives of methanamine. This research demonstrated an efficient approach for the regioselective synthesis of these compounds, indicating the relevance of methanamine derivatives in the field of chemical synthesis.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Mode of Action

It is known that the benzofuran scaffold, which is present in this compound, has exhibited good antimicrobial activity when the 4-position is substituted with halogens or hydroxyl groups .

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion rates remain to be determined .

Result of Action

The molecular and cellular effects of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other chemicals, and biological conditions can also affect the compound’s action, efficacy, and stability.

properties

IUPAC Name |

(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-2H,3-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWPRZGDSFAJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)